molecular formula C7H15Br2N B1528009 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide CAS No. 1390655-09-0

3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Cat. No. B1528009
CAS RN: 1390655-09-0
M. Wt: 273.01 g/mol
InChI Key: DDQCVCPWGZSICV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine Hydrobromide is a solid compound . It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .


Synthesis Analysis

An efficient synthesis of a similar compound, 3-(bromomethyl)-5-methylpyridine hydrobromide, has been reported . The synthesis used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular formula of 3-(Bromomethyl)pyridine Hydrobromide is C6H6BrN·HBr and its molecular weight is 252.94 .


Chemical Reactions Analysis

3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce propylamine group to the molecular skeleton . Some of the other reported applications include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .


Physical And Chemical Properties Analysis

3-(Bromomethyl)pyridine Hydrobromide is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .

Scientific Research Applications

CO2 Capture

A novel approach to CO2 capture involves the use of task-specific ionic liquids. By reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, a new ionic liquid is synthesized that incorporates a cation with an appended amine group. This liquid shows promise in reversibly sequestering CO2 as a carbamate salt, offering a recyclable and efficient alternative to conventional amine sequestering agents (Bates et al., 2002).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(bromomethyl)-1-ethylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCVCPWGZSICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

CAS RN

1390655-09-0
Record name Pyrrolidine, 3-(bromomethyl)-1-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390655-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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